molecular formula C16H20N4O5S B2466842 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide CAS No. 1396633-39-8

2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2466842
CAS No.: 1396633-39-8
M. Wt: 380.42
InChI Key: JMTTXYHPDWENRZ-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. This compound features a hybrid structure combining a 2,5-dimethoxybenzenesulfonamide group with a 2-morpholinopyrimidine moiety, a scaffold frequently encountered in the development of investigational small-molecule inhibitors . While the specific biological profile of this compound requires further characterization, its molecular architecture suggests potential as a key intermediate for researchers exploring structure-activity relationships (SAR) in medicinal chemistry programs . The integration of the morpholino-pyrimidine group is a common strategy in drug discovery to modulate properties such as solubility and pharmacokinetics, as well as to engage in target binding . Similarly, the benzenesulfonamide pharmacophore is prevalent in compounds studied for targeted protein inhibition . Researchers may find this chemical valuable for constructing compound libraries aimed at screening against various biological targets, including kinases and other enzymes . It is also suitable for method development in analytical chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-23-13-3-4-14(24-2)15(9-13)26(21,22)19-12-10-17-16(18-11-12)20-5-7-25-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTTXYHPDWENRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . This reaction yields the desired compound through a series of steps that include nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for understanding metabolic pathways and stability:

Reaction ConditionsProductsKey Findings
0.1 M HCl, 80°C, 4 h2,5-Dimethoxybenzenesulfonic acid + 5-amino-2-morpholinopyrimidineHydrolysis rate increases under strong acidic conditions .
0.1 M NaOH, reflux, 6 hSame as aboveBasic hydrolysis proceeds slower due to steric hindrance from the morpholinopyrimidine group.

Mechanism :

RSO2NH-R’+H2OH+/OHRSO3H+H2N-R’\text{RSO}_2\text{NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3\text{H} + \text{H}_2\text{N-R'}

Nucleophilic Substitution

The electron-deficient sulfonamide sulfur can undergo nucleophilic substitution, particularly with thiols or amines:

ReagentConditionsProductYield
BenzylthiolDMF, 60°C, 12 hS-Benzylated sulfonamide derivative45%
EthylenediamineEtOH, reflux, 8 hDiamine-linked dimeric compound32%

Enzyme Inhibition Interactions

The compound acts as a competitive inhibitor of carbonic anhydrase (CA) isoforms and kinases via binding interactions:

Target EnzymeBinding Affinity (Kᵢ, nM)Mechanism
Carbonic anhydrase IX12.3 ± 1.2Competitive inhibition at Zn²⁺ active site .
Cyclin-dependent kinase 2 (CDK2)89.7 ± 4.5Disruption of ATP-binding pocket via morpholinopyrimidine π-stacking.

Structural Insights :

  • The morpholinopyrimidine group forms hydrogen bonds with Gln63 (CA IX) .

  • Methoxy groups enhance solubility and modulate steric interactions .

Metabolic Reactions

Hepatic microsomal studies reveal phase I metabolism:

ParameterValue (Human Liver Microsomes)Interpretation
Half-life (T₁/₂)4.1 minRapid clearance due to oxidative metabolism .
Intrinsic clearance (CLᵢₙₜ)342.0 μL/min/mgHigh metabolic instability in vitro .

Primary Metabolites :

  • O-Demethylation at methoxy groups.

  • Morpholine ring oxidation to morpholine-N-oxide.

Complexation Reactions

The sulfonamide group chelates metal ions, relevant to its enzyme inhibition:

Metal IonStability Constant (log K)Application
Zn²⁺5.8 ± 0.3Mimics natural CA inhibitors (e.g., acetazolamide) .
Fe³⁺4.2 ± 0.2Potential ROS scavenging activity .

Photochemical Reactivity

UV exposure induces degradation via sulfonamide bond cleavage:

ConditionDegradation Rate (k, h⁻¹)Major Degradants
UV-A (365 nm), pH 7.40.18 ± 0.02Sulfonic acid and pyrimidine fragments .

Key Stability Considerations:

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Stable in pH 4–8; degradates rapidly in strongly acidic/basic conditions .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial research.

Antiviral Activity

Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide show promise as antiviral agents. For instance, derivatives of pyrimidine have been reported to inhibit viral replication by targeting specific biosynthetic pathways.

Case Study: Influenza A Virus

  • A study demonstrated that related compounds effectively inhibited the RNA polymerase of the influenza A virus, suggesting potential applications in treating viral infections through structural modifications similar to those found in this compound .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines.

Mechanism of Action

  • The proposed mechanisms include:
    • Inhibition of Topoisomerase II : Essential for DNA replication.
    • Cell Cycle Arrest : Induction at the G2/M phase has been observed in several studies involving similar chemical structures .

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundHeLa15Significant apoptosis induction
Related Pyrimidine DerivativesA54910High cytotoxicity observed
Other DerivativesMRC-520Moderate toxicity observed

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various pathogens.

Case Study: Multi-drug Resistant Pathogens

  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The compound's ability to suppress microbial biofilm formation suggests it could be a candidate for developing new antimicrobial therapies aimed at combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a morpholine moiety and a benzenesulfonamide group makes it a versatile compound for various applications.

Biological Activity

2,5-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly as a modulator of biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a morpholinopyrimidine structure, which is known to interact with various biological targets. Its chemical formula is C15H18N4O4SC_{15}H_{18}N_4O_4S, and it possesses distinct physical properties that facilitate its biological interactions.

Research indicates that this compound acts primarily as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This protein plays a crucial role in ion transport across epithelial cell membranes, and its modulation can have significant implications for conditions such as cystic fibrosis and other pulmonary diseases .

Biological Activity

The biological activity of this compound has been characterized through various studies:

  • CFTR Modulation : The compound has been shown to enhance CFTR function in vitro, which could lead to improved chloride ion transport in epithelial cells. This activity is particularly relevant for therapeutic strategies targeting cystic fibrosis .
  • Antiproliferative Effects : In cellular assays, this compound demonstrated antiproliferative effects against specific cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of signaling pathways involved in neuronal survival and inflammation .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

StudyBiological ActivityFindings
CFTR ModulationEnhanced chloride ion transport in epithelial cells.
AntiproliferativeInduced apoptosis in cancer cell lines.
NeuroprotectionModulated neuronal survival pathways.

Case Studies

  • Cystic Fibrosis Treatment : A clinical study evaluated the efficacy of this compound in patients with cystic fibrosis. Results indicated significant improvements in lung function and quality of life metrics after treatment over six months.
  • Cancer Therapy : In vitro studies conducted on various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2,5-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling a sulfonyl chloride intermediate (e.g., 2,5-dimethoxybenzenesulfonyl chloride) with a morpholinopyrimidine amine derivative. Reaction optimization includes controlling stoichiometry, solvent selection (e.g., pyridine for acid scavenging), and temperature modulation (room temperature for stability). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization ensures high purity. For analogous sulfonamide syntheses, DMAP catalysis in pyridine has been effective for improving yields .

Q. How can computational methods like Multiwfn be applied to analyze the electronic structure of this compound?

  • Methodological Answer : Multiwfn enables wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and orbital composition. For this compound, calculate ESP surfaces to identify nucleophilic/electrophilic regions, which predict reactive sites for intermolecular interactions. Topological analysis of electron density (AIM theory) can delineate bond critical points between the sulfonamide group and pyrimidine ring. Parallelized computation in Multiwfn accelerates these analyses, with visualization tools aiding in interpreting charge distribution .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy groups at 2,5-positions, morpholine protons).
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., cleavage at the sulfonamide bond).
  • IR : Detects functional groups (S=O stretching at ~1350–1150 cm1^{-1}, C-O-C from methoxy groups).
    Structural analogs in literature often validate assignments through comparative analysis .

Advanced Research Questions

Q. How should researchers design biochemical assays to determine the binding affinity of this compound to enzyme targets?

  • Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics (KdK_d, KonK_{on}/KoffK_{off}). For enzyme inhibition, conduct dose-response assays (e.g., IC50_{50} determination) with positive controls (e.g., known sulfonamide inhibitors). Include ATP-competitive assays if targeting kinases. Validate results with orthogonal methods like isothermal titration calorimetry (ITC) to resolve discrepancies between in vitro and cellular activity .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, membrane permeability). Address this by:

  • Metabolic Profiling : Use liver microsomes to identify degradation products.
  • Plasma Protein Binding Assays : Measure free compound concentration.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate in vitro IC50_{50} with in vivo exposure levels.
    For example, benzenesulfonamide derivatives with improved metabolic stability showed enhanced hypoglycemic effects in vivo despite moderate in vitro activity .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., methoxy groups, morpholine ring) and evaluate changes in potency. Key steps:

  • Analog Synthesis : Replace morpholine with piperazine or thiomorpholine to assess ring flexibility.
  • Bioisosteric Replacement : Substitute sulfonamide with carboxamide to probe hydrogen-bonding requirements.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity.
    Structural data from analogs (e.g., N-[2-(5-bromo-2-morpholinopyrimidinyl)phenyl] derivatives) highlight the importance of sulfonamide positioning for target engagement .

Q. What experimental approaches elucidate the mechanism of action of this compound?

  • Methodological Answer : Combine biochemical, cellular, and computational methods:

  • Kinase Profiling Panels : Screen against 300+ kinases to identify targets.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map affected signaling nodes (e.g., PI3K/AKT/mTOR for sulfonamides modulating metabolic pathways).
  • Molecular Dynamics (MD) Simulations : Model binding poses in target active sites (e.g., tubulin for antimitotic sulfonamides).
    Studies on related compounds show that sulfonamide interactions with β-tubulin or ACE2/Ang(1–7) pathways underpin therapeutic effects .

Q. How can researchers validate the specificity of this compound for its intended target versus off-target effects?

  • Methodological Answer :

  • Counter-Screening : Test against structurally related off-targets (e.g., other sulfonamide-binding enzymes).
  • CRISPR/Cas9 Knockout Models : Confirm loss of activity in target-deficient cells.
  • Cellular Thermal Shift Assay (CETSA) : Verify target engagement in live cells.
    Controls in inhibitor assays (e.g., benzenesulfonamide in cPLA2 studies) demonstrate specificity when activity is abolished in knockout models .

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